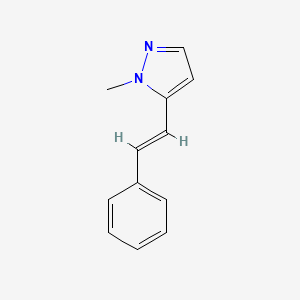
(E)-1-Methyl-5-styryl-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-5-[(1E)-2-phenylethenyl]-1H-pyrazole is an organic compound that belongs to the class of pyrazoles. This compound is characterized by a pyrazole ring substituted with a methyl group at the 1-position and a phenylethenyl group at the 5-position. The presence of these substituents imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
The synthesis of 1-Methyl-5-[(1E)-2-phenylethenyl]-1H-pyrazole can be achieved through several synthetic routes. One common method involves the reaction of 1-methylpyrazole with styrene in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, with the catalyst facilitating the formation of the desired product through a cyclization mechanism. Industrial production methods may involve the use of continuous flow reactors to optimize yield and purity.
Chemical Reactions Analysis
1-Methyl-5-[(1E)-2-phenylethenyl]-1H-pyrazole undergoes a variety of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrazole derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the phenylethenyl group.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the phenyl ring, using reagents such as halogens or nitro compounds.
Cycloaddition: The pyrazole ring can participate in cycloaddition reactions, forming complex heterocyclic structures.
Scientific Research Applications
1-Methyl-5-[(1E)-2-phenylethenyl]-1H-pyrazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-Methyl-5-[(1E)-2-phenylethenyl]-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
1-Methyl-5-[(1E)-2-phenylethenyl]-1H-pyrazole can be compared with other similar compounds, such as:
1-Methyl-3-phenylpyrazole: This compound lacks the ethenyl group, resulting in different chemical reactivity and biological activity.
5-Phenyl-1H-pyrazole: The absence of the methyl group at the 1-position alters its physical and chemical properties.
1-Methyl-5-(2-phenylethyl)-1H-pyrazole:
Properties
Molecular Formula |
C12H12N2 |
|---|---|
Molecular Weight |
184.24 g/mol |
IUPAC Name |
1-methyl-5-[(E)-2-phenylethenyl]pyrazole |
InChI |
InChI=1S/C12H12N2/c1-14-12(9-10-13-14)8-7-11-5-3-2-4-6-11/h2-10H,1H3/b8-7+ |
InChI Key |
AKWFQHRZPGKCGH-BQYQJAHWSA-N |
Isomeric SMILES |
CN1C(=CC=N1)/C=C/C2=CC=CC=C2 |
Canonical SMILES |
CN1C(=CC=N1)C=CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















